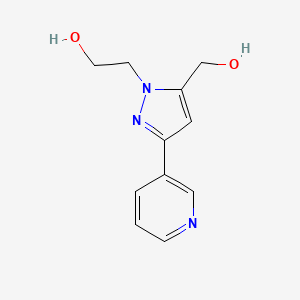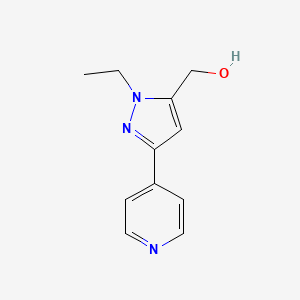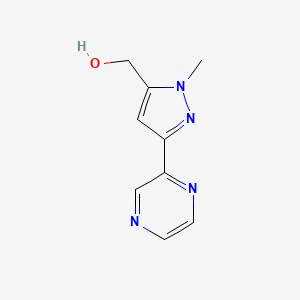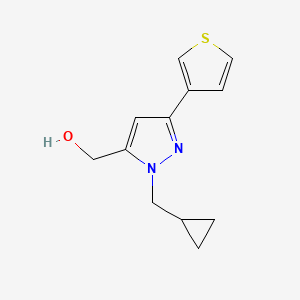
4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
Descripción general
Descripción
The compound “4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine” belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine” are not available, similar compounds are often synthesized through methods such as catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine” would likely include a pyrimidine core, with a chlorine atom at the 4-position, a 2-fluorobenzyl group at the 6-position, and a methyl group at the 2-position .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine Applications
4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas of research.
Antifungal Agent Development: Pyrimidine derivatives, such as 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine, have been studied for their antifungal properties. These compounds can be synthesized and modified to enhance their efficacy against fungal pathogens. They hold potential as lead structures in the development of new antifungal agents that could be used in agriculture or medicine .
Organic Synthesis Building Blocks: The compound’s structure allows it to serve as a building block in organic synthesis. It can be utilized to create a variety of complex molecules, which can then be applied in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Catalysis in Chemical Reactions: In catalysis, 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine could be used to facilitate certain chemical reactions. Its presence might influence the rate or outcome of reactions, making it valuable in research focused on improving industrial chemical processes .
Propiedades
IUPAC Name |
4-chloro-6-[(2-fluorophenyl)methyl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2/c1-8-15-10(7-12(13)16-8)6-9-4-2-3-5-11(9)14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQISPGPLOVBPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(prop-2-yn-1-yl)-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481687.png)












